(2E)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions, such as the use of strong bases and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
(2E)-2-(BENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Triple Bonds: Compounds with triple bonds, such as alkynes, share some structural similarities but have different chemical properties and reactivity.
Uniqueness
(2E)-2-(BENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H19N3O4S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C25H19N3O4S/c1-17-10-12-19(13-11-17)32-24-22(25(29)28-14-6-7-18(2)23(28)27-24)15-21(16-26)33(30,31)20-8-4-3-5-9-20/h3-15H,1-2H3/b21-15+ |
InChI Key |
XKYVYNVZFUYDGH-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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